Senecionine

説明

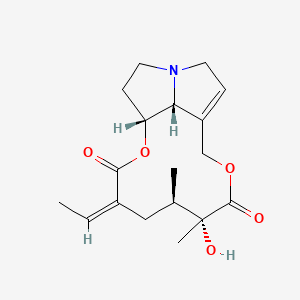

Structure

3D Structure

特性

IUPAC Name |

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODIGSRFALUTA-JTLQZVBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871615 | |

| Record name | Senecionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Senecionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water; freely sol in chloroform; slightly sol in alc, ether, In water, 8.5X10+4 mg/L @ 25 °C /Estimated/ | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates | |

CAS No. |

130-01-8 | |

| Record name | (-)-Senecionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENECIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senecionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENECIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO6N1U5YG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236 °C | |

| Record name | SENECIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Structural Diversification of Senecionine

Genetic and Evolutionary Aspects of Senecionine Biosynthesis

The evolutionary trajectory of this compound biosynthesis is characterized by remarkable instances of gene recruitment and independent evolution across different plant lineages.

Gene Duplication and Recruitment of Enzymes (e.g., Deoxyhypusine (B1670255) Synthase)

A pivotal event in the evolution of PA biosynthesis is the recruitment of homospermidine synthase (HSS) nih.govnih.govvulcanchem.comuniprot.org. HSS originated from the gene duplication of deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism nih.govnih.govvulcanchem.comuniprot.orgwtm.at. DHS typically catalyzes the transfer of an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue of the eukaryotic translation initiation factor 5A (eIF5A), a process essential for cell proliferation nih.govnih.govvulcanchem.comru.ac.zaresearchgate.net.

During this gene recruitment, the duplicated dhs gene evolved to encode HSS, which specifically lost its ability to bind the eIF5A precursor protein while retaining and specializing in the catalysis of homospermidine formation by binding putrescine as a substrate ru.ac.zaresearchgate.net. This functional shift allowed for the dedicated production of homospermidine, a precursor exclusively incorporated into the necine base of PAs, thereby enabling the biosynthesis of the PA carbon skeleton ru.ac.zaresearchgate.net.

Independent Evolution in Angiosperm Lineages

Phylogenetic analyses have revealed that the recruitment of the dhs gene, leading to the evolution of HSS and subsequently PA biosynthesis, occurred independently multiple times across various angiosperm lineages nih.govnih.govvulcanchem.comuniprot.orgru.ac.zanih.gov. This convergent evolution is observed in diverse families such as the Asteraceae (e.g., tribes Senecioneae and Eupatorieae), Boraginales, monocots, and Convolvulaceae nih.govvulcanchem.comru.ac.za. Despite these independent origins, the resulting PA structures, particularly the bicyclic necine base, often exhibit remarkable structural and stereochemical similarity across unrelated plant lineages vulcanchem.com. This suggests a conserved biochemical mechanism for the initial steps of PA biosynthesis, even as the regulatory elements and downstream diversification pathways have evolved distinctly in different species nih.govvulcanchem.com.

Localization and Transport of this compound in Plants

The biosynthesis of this compound primarily occurs in the roots of plants nih.govnist.gov. Tracer studies using labeled alkaloid precursors have confirmed that compounds like arginine, putrescine, and spermidine are readily taken up by the root system and efficiently incorporated into this compound N-oxide.

Once synthesized in the roots, this compound, predominantly in its N-oxide form, is translocated to the aerial parts of the plant nih.gov. The N-oxide form is considered the physiological form for long-distance transport and tissue-specific distribution. This transport occurs mainly, if not exclusively, via the phloem. Significant amounts of the alkaloid are directed towards and accumulate in the inflorescences (flower heads) and shoot apex, which are often major sites of PA accumulation nih.gov.

Further biochemical elaboration and structural diversification of this compound, including the decoration of the macrocycle, can occur in the shoot after its transport from the roots nih.gov. In some species, like Symphytum officinale (comfrey), a second site of HSS expression and PA biosynthesis can be activated in specific leaves, particularly when inflorescences begin to develop, leading to increased PA levels in reproductive structures vulcanchem.com.

Population Differentiation and Chemical Profiles

Plant populations often exhibit substantial heritable variation in the qualitative and quantitative chemical profiles of secondary metabolites, including this compound and other pyrrolizidine (B1209537) alkaloids metabolomicsworkbench.orgnist.govgetarchive.net. This variability is driven by the differential expression of genes encoding pathway-specific enzymes and is influenced by evolutionary processes such as gene duplication and subsequent diversification getarchive.net.

For instance, studies on Senecio species reveal significant intra- and interspecific variation in PA profiles metabolomicsworkbench.orgnist.govmitoproteome.org. In Senecio jacobaea, more than 10 different this compound-type alkaloids can be present, and the variation in these PA patterns has a genetic basis metabolomicsworkbench.org. In Senecio pterophorus, distinct plant chemotypes have been identified based on the presence, absolute, and relative concentrations of individual PAs across different geographical regions. For example, a "Retrorsine-senkirkine chemotype" is found in native Eastern South African populations, characterized by high abundance of retrorsine, senecivernine, and otonecine (B3428663) PAs, while a "Rosmarinine chemotype" is prevalent in Western South Africa and Australia, and an "Acetylseneciphylline chemotype" in Europe.

The following table summarizes some key compounds related to this compound and their corresponding PubChem CIDs:

Metabolic Fate and Bioactivation of Senecionine

Absorption and Distribution Studies of Senecionine In Vivo

Following oral ingestion, this compound is absorbed from the gastrointestinal tract. wikipedia.org In vivo studies, including those involving intravenous and oral administration, indicate that this compound is rapidly absorbed, exhibiting lower bioavailability, and is subsequently metabolized swiftly into pyrrolizidine (B1209537) alkaloid N-oxides and hydroxylation products. medchemexpress.com Physiologically based kinetic (PBK) modeling in rats has been utilized to investigate this compound blood concentration profiles over time following administration. frontiersin.org

Hepatic Metabolism of this compound

The liver serves as the primary organ for the metabolism of this compound. encyclopedia.pub Upon reaching the liver, this compound is metabolized through three principal pathways: N-oxidation, oxidation to pyrrolic esters (dehydropyrrolizidines), and ester hydrolysis. wikipedia.org

Metabolic Pathways: N-oxidation, Oxidation to Pyrrolic Esters (Dehydropyrrolizidines), Ester Hydrolysis

This compound's metabolism involves distinct pathways that either detoxify the compound or lead to the formation of reactive intermediates.

N-oxidation: This pathway involves the conversion of this compound into this compound N-oxide. wikipedia.orgavma.org this compound N-oxide is generally considered a detoxification product, being less reactive and highly water-soluble, which facilitates its excretion, primarily in urine. wikipedia.orgencyclopedia.pubavma.orgontosight.ainih.gov However, this compound N-oxide can be reduced back to its parent compound, this compound. frontiersin.org

Oxidation to Pyrrolic Esters (Dehydropyrrolizidines): This is a key bioactivation pathway where this compound undergoes oxidation, specifically desaturation of the 2-pyrroline in its core, to form reactive pyrrolic esters. wikipedia.org A prominent example of such a pyrrolic ester is 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). wikipedia.orgencyclopedia.pubavma.orgnih.govchemfaces.comresearchgate.netresearchgate.net These pyrrolic esters are potent electrophiles. researchgate.net

Ester Hydrolysis: this compound can also be metabolized via ester hydrolysis, yielding nontoxic necine base and necic acid moieties. encyclopedia.pubavma.org This pathway represents another significant detoxification route for this compound. wikipedia.orgavma.org

Enzymes Involved in this compound Metabolism (e.g., Cytochrome P450 (CYP) Monooxygenases, Flavin-containing Monooxygenases (FMOs), Carboxylesterases)

Several enzyme systems play crucial roles in the hepatic metabolism of this compound, influencing the balance between its bioactivation and detoxification.

Cytochrome P450 (CYP) Monooxygenases: CYP450 enzymes are predominantly involved in the bioactivation of this compound to its pyrrolic ester metabolites. wikipedia.orgnih.govresearchgate.netnih.govontosight.ai In human liver, cytochrome P450IIIA4 (CYP3A4) is identified as a major enzyme responsible for both the formation of DHP (bioactivation) and this compound N-oxide (detoxification). chemfaces.comoup.com In cattle, CYP3A exhibits a more substantial role in DHP formation compared to sheep. avma.orgresearchgate.net Furthermore, a CYP2B isoform has been identified as playing the most significant role in this compound bioactivation in guinea pigs. nih.gov In Sprague-Dawley rats, CYP2C11 is known to catalyze the formation of this compound N-oxide. nih.govresearchgate.net

Flavin-containing Monooxygenases (FMOs): FMOs are also involved in the oxidation of pyrrolizidine alkaloids to their N-oxides. encyclopedia.pubavma.org These enzymes exert a considerable influence on N-oxide formation. avma.orgresearchgate.net In Fischer 344 rats, FMOs are the primary enzymes responsible for producing this compound N-oxide in both sexes. nih.govresearchgate.netebi.ac.uk Sheep exhibit greater FMO activity compared to cattle. avma.orgresearchgate.net

Carboxylesterases: These enzymes catalyze the hydrolysis of this compound into its nontoxic necine base and necic acid components. encyclopedia.pubavma.org Studies using the carboxylesterase inhibitor PMSF showed minimal impact on metabolite formation in sheep and cattle liver microsomes. avma.org

Table 1: Key Enzymes and Their Roles in this compound Hepatic Metabolism

| Enzyme Class | Specific Enzyme (if specified) | Pathway Catalyzed | Role (Bioactivation/Detoxification) | Species/Context |

| A | B | C | D | E |

| [A] | ||||

| [B] | ||||

| [C] | ||||

| [D] | ||||

| [E] | ||||

| [F] | ||||

| [G] | ||||

| [H] | ||||

| [I] | ||||

| [J] | ||||

| [K] | ||||

| [L] | ||||

| [M] | ||||

| [N] | ||||

| [O] | ||||

| [P] | ||||

| [Q] | ||||

| [R] | ||||

| [S] | ||||

| [T] | ||||

| [U] | ||||

| [V] | ||||

| [W] | ||||

| [X] | ||||

| [Y] | ||||

| [Z] |

Formation of Reactive Metabolites (e.g., Pyrrolic Esters, 7-GS-DHP)

The metabolic activation of this compound leads to the formation of highly reactive intermediates. The primary reactive metabolites are the pyrrolic esters, also known as dehydropyrrolizidines (e.g., DHP), which are formed through oxidative pathways. wikipedia.orgencyclopedia.pubnih.govresearchgate.netnih.govontosight.ai These pyrrolic esters are electrophilic and can covalently bind to various cellular nucleophiles, including DNA, RNA, proteins, and amino acids, forming adducts. wikipedia.orgencyclopedia.pubnih.govresearchgate.netnih.govontosight.ainih.gov

Another important reactive metabolite is 7-GS-DHP, which is a glutathione (B108866) conjugate of DHP. frontiersin.orgresearchgate.netresearchgate.net The formation of 7-GS-DHP is part of a detoxification process, but its production can be limited by the depletion of intracellular glutathione (GSH), which in turn can lead to an increase in the formation of pyrrole-protein adducts. frontiersin.orgresearchgate.net

Detoxification Pathways and Metabolites (N-oxides, Hydrolyzed Products, Glutathione Conjugates)

The body employs several pathways to detoxify this compound and its metabolites, reducing their potential for reactivity.

N-oxides: this compound N-oxide represents a key detoxification product. wikipedia.orgavma.orgontosight.ainih.govchemfaces.comoup.comresearchgate.netnih.govnih.gov These N-oxides are characterized by their relatively unreactive nature and high water solubility, facilitating their excretion, primarily in the urine. encyclopedia.pubavma.org However, it is important to note that N-oxides can be reconverted back to the parent this compound by cytochrome P450 monooxygenases. wikipedia.org

Hydrolyzed Products: The hydrolysis of this compound to its corresponding necine base and necic acid moieties is a significant detoxification pathway. wikipedia.orgencyclopedia.pubavma.orgtaylorandfrancis.commdpi.com This process renders the compounds less toxic. mdpi.com

Glutathione Conjugates: The reactive DHP metabolite can undergo conjugation with glutathione (GSH), forming glutathione conjugates such as 7-GS-DHP. wikipedia.orgavma.orgresearchgate.netresearchgate.netnih.govresearchgate.net This conjugation is a crucial detoxification mechanism, as it effectively scavenges the reactive pyrrole (B145914) intermediate. wikipedia.orgavma.orgresearchgate.netresearchgate.net In vitro microsomal incubations have demonstrated that the addition of GSH reduces the formation of DHP. avma.orgresearchgate.net

Glucuronidation as a Metabolic Pathway (N-glucuronidation)

Glucuronidation is a recently investigated metabolic pathway for this compound. This compound can be conjugated with glucuronic acid through an N-glucuronidation reaction. frontiersin.orgchemfaces.comacs.orgresearchgate.netbiocrick.comresearchgate.netnih.gov This reaction is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyl transferase (UGT) enzymes. chemfaces.comacs.orgresearchgate.netbiocrick.comnih.gov

Specifically, UDP-glucuronosyltransferase (UGT) 1A4 has been identified as the major isozyme responsible for this compound N-glucuronidation in human liver microsomes, demonstrating predominant and exclusive activity. chemfaces.combiocrick.comresearchgate.netnih.gov

N-glucuronidation of this compound exhibits notable species differences. Rabbits, cattle, sheep, pigs, and humans show significantly higher glucuronidation activity compared to mice, rats, dogs, and guinea pigs. acs.orgresearchgate.netresearchgate.net Notably, this reaction has not been observed in rats. researchgate.netresearchgate.net

Table 2: Species Differences in this compound N-Glucuronidation Activity and Kinetics

| Species | Relative N-Glucuronidation Activity | Kinetic Binding Model (if specified) |

| Humans | Significantly higher | One-site Michaelis-Menten |

| Pigs | Significantly higher | One-site Michaelis-Menten |

| Rabbits | Significantly higher | One-site Michaelis-Menten |

| Cattle | Significantly higher | Two-sites Michaelis-Menten |

| Sheep | Significantly higher | Two-sites Michaelis-Menten |

| Mice | Lower | Not specified |

| Rats | Lower (not observed) | Not specified |

| Dogs | Lower | Not specified |

| Guinea Pigs | Lower | Not specified |

Interspecies Differences in this compound Metabolism

Significant variations in this compound metabolism exist across different animal species and even between strains within the same species, influencing their susceptibility to pyrrolizidine alkaloid (PA) toxicity nih.govebi.ac.ukkoreascience.krtaylorandfrancis.comresearchgate.net. These differences are primarily attributed to variations in the balance between bioactivation pathways, which produce toxic pyrrolic esters, and detoxification pathways, which yield less or non-toxic metabolites taylorandfrancis.com.

For instance, studies comparing sheep and cattle liver microsomes reveal notable differences in this compound metabolism. Sheep liver microsomes metabolize a greater proportion of available this compound and form more than four times the amount of this compound N-oxide (a detoxification product) compared to cattle liver microsomes avma.orgnih.govavma.org. While the concentration of the toxic metabolite 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) did not differ between species, sheep exhibited a higher turnover number (kcat) for N-oxide formation and metabolized this compound faster than cattle avma.orgnih.govavma.org. The activity of flavin-containing monooxygenases (FMOs), which are largely responsible for N-oxide formation, was found to be greater in sheep than in cattle avma.orgnih.govavma.org. In contrast, cytochrome P450 (CYP) concentrations and isoforms had a greater influence on DHP formation, with CYP3A playing a larger role in DHP formation in cattle than in sheep avma.orgnih.govavma.org. The increased ruminal metabolism in sheep is considered an important protective mechanism, with hepatic enzymes providing a secondary means of degradation avma.orgnih.govavma.org.

Differences have also been observed between rat strains. For example, hepatic microsomes from Fischer 344 (F344) rats showed greater activity in the N-oxidation (detoxification) of this compound compared to Sprague-Dawley (SD) rats, with an 88% higher activity in male F344 rats and a 180% higher activity in female F344 rats nih.govebi.ac.ukkoreascience.krresearchgate.net. In F344 rats, this compound N-oxide was primarily produced by FMOs in both sexes. However, in SD rats, this compound N-oxide formation is mainly catalyzed by CYP2C11 nih.govebi.ac.ukkoreascience.krresearchgate.net. These findings underscore that significant variations in PA biotransformation can exist between different animal strains nih.govebi.ac.ukkoreascience.krresearchgate.net.

The resistance of guinea pigs to retronecine-type PA toxicities has been explained by high rates of hydrolysis to the necine base taylorandfrancis.com. Similarly, low rates of pyrrolic metabolite formation may contribute to the resistance observed in sheep taylorandfrancis.com.

The following table summarizes some interspecies differences in this compound metabolism:

| Species/Strain | Primary N-oxidation Enzyme (Detoxification) | Relative N-oxidation Activity (vs. SD rats) | DHP Formation | Protective Mechanisms |

|---|---|---|---|---|

| Sheep | FMOs avma.orgnih.govavma.org | Higher than cattle avma.orgnih.govavma.org | Similar to cattle avma.orgnih.govavma.org | Increased ruminal metabolism, higher FMO activity avma.orgnih.govavma.org |

| Cattle | CYP3A (for DHP) avma.orgnih.govavma.org | Lower than sheep avma.orgnih.govavma.org | Similar to sheep avma.orgnih.govavma.org | Hepatic enzymes secondary avma.orgnih.govavma.org |

| Fischer 344 (F344) Rats | FMOs (both sexes) nih.govebi.ac.ukkoreascience.krresearchgate.net | Male: 88% higher than SD; Female: 180% higher than SD nih.govebi.ac.ukkoreascience.krresearchgate.net | No difference from SD rats nih.govebi.ac.ukkoreascience.krresearchgate.net | Higher N-oxidation activity nih.govebi.ac.ukkoreascience.krresearchgate.net |

| Sprague-Dawley (SD) Rats | CYP2C11 (mainly) nih.govebi.ac.ukkoreascience.krresearchgate.net | Baseline for comparison nih.govebi.ac.ukkoreascience.krresearchgate.net | No difference from F344 rats nih.govebi.ac.ukkoreascience.krresearchgate.net |

Sex-Related Differences in this compound Metabolism

Sex-related differences in the metabolism of this compound have been observed, particularly in rats and sheep, influencing the balance between detoxification and bioactivation pathways nih.govkoreascience.krtaylorandfrancis.com. These differences can contribute to variations in susceptibility to pyrrolizidine alkaloid (PA)-induced toxicities taylorandfrancis.com.

In rats, a marked sex difference in the oxidation of this compound has been reported, especially concerning N-oxidation nih.gov. Hepatic microsomes from female Fischer 344 (F344) rats showed a 180% greater activity in the N-oxidation (detoxification) of this compound compared to female Sprague-Dawley (SD) rats nih.govebi.ac.ukkoreascience.krresearchgate.net. In F344 females, the optimal pH for this compound N-oxidation was 8.5, consistent with flavin-containing monooxygenase (FMO) activity nih.govebi.ac.ukkoreascience.krresearchgate.net. In F344 males, a bimodal pH pattern (peaks at 7.6 and 8.5) suggested the involvement of both cytochrome P450 (CYP) and FMO nih.govebi.ac.ukkoreascience.krresearchgate.net. While FMO was the primary enzyme for N-oxide production in both sexes of F344 rats, CYP2C11 is known to be the main catalyst for this compound N-oxide formation in SD rats nih.govebi.ac.ukkoreascience.krresearchgate.net. Male rats are generally more susceptible to this compound-induced toxicity, which is linked to male-specific isozymes like CYP3A and CYP2C11 that catalyze the formation of toxic pyrrolic esters taylorandfrancis.comnih.govresearchgate.net.

In sheep and cattle, sex differences were most noticeable for N-oxide formation avma.org. The kcat for N-oxide formation was 4.98/s for female sheep and 2.92/s for castrated male sheep, indicating that females formed more N-oxide relative to DHP than males in both species avma.org. Similarly, in cattle, the kcat for N-oxide formation was 1.6 times higher in females than in castrated males avma.org. Sheep liver microsomes showed that castrated male sheep formed more DHP than female sheep, affecting the DHP:N-oxide ratio avma.org.

The following table illustrates sex-related differences in this compound metabolism:

Toxicokinetics of this compound and its N-oxide

The toxicokinetics of this compound and its N-oxide are critical in understanding their disposition and the formation of toxic metabolites within the body xs4all.nlavma.orgwikimedia.org. This compound is considered a protoxin that is metabolized to its active form wikipedia.org. After oral ingestion, it is absorbed from the gastrointestinal tract and primarily metabolized in the liver via three pathways: N-oxidation, oxidation, and ester hydrolysis wikipedia.org. N-oxidation and hydrolysis are generally considered detoxification pathways, leading to products that are conjugated and excreted by the kidneys wikipedia.org. However, the N-oxide can be converted back to this compound by cytochrome P-450 (CYP450) monooxygenases wikipedia.org. The oxidation of this compound to its respective dehydropyrrolizidine (DHP) is responsible for its toxic effects wikipedia.org. This pyrrolic ester can form toxic adducts with DNA base pairs or amino acid residues in liver proteins, leading to genotoxicity, carcinogenesis, and hepatotoxicity wikipedia.org.

This compound N-oxide is produced in the roots of Senecio species and is transported to other plant organs, where it can be transformed into other PAs xs4all.nl. In animals, this compound N-oxide is toxic when reduced to its parent this compound, which is then bioactivated into pyrrole intermediates frontiersin.orgresearchgate.net.

Physiologically Based Kinetic (PBK) Modeling

Physiologically Based Kinetic (PBK) modeling is a valuable tool for understanding the toxicokinetics of this compound and its N-oxide, particularly in predicting their disposition and the formation of toxic metabolites wikimedia.orgfrontiersin.orgwur.nlnih.govnih.govmdpi.comnih.govresearchgate.net. This approach integrates in vitro kinetic parameters with physiological data to simulate the in vivo behavior of these compounds wur.nl.

PBK models for this compound (SEN) and this compound N-oxide (SENO) have been developed to investigate their relative potency (REP) and potential species differences between rats and humans wur.nlnih.gov. These models incorporate kinetic constants, such as apparent maximum velocities (Vmax) and Michaelis-Menten constants (Km), derived from in vitro incubations for SENO reduction and SEN clearance wur.nlnih.gov. This compound clearance in the liver proceeds through various pathways, including N-oxidation, N-glucuronidation, hydrolysis, and oxidation frontiersin.orgnih.gov. N-glucuronidation, for instance, is considered in human PBK models but not in rat models as it is reported not to occur in rats wur.nl.

PBK modeling has revealed that the relative potency (REP) value of this compound N-oxide compared to this compound can depend on the dose and the endpoint used frontiersin.orgnih.govresearchgate.net. At high dose levels, the limitation of 7-GS-DHP (glutathione-DHP adduct) formation due to glutathione (GSH) depletion can lead to increased pyrrole-protein adduct formation, resulting in a lower REP value when based on pyrrole-protein adduct levels compared to when based on PA concentrations frontiersin.orgnih.govresearchgate.net. At low dose levels, this difference tends to disappear frontiersin.orgnih.govresearchgate.net. PBK modeling provides a way to characterize REP values at realistic low dietary exposure levels, potentially reducing the need for animal experiments frontiersin.orgnih.gov.

The following table summarizes key aspects of PBK modeling for this compound and its N-oxide:

| Parameter/Aspect | Description | Relevance |

|---|---|---|

| Purpose | Predict disposition, metabolite formation, and relative potency frontiersin.orgwur.nlnih.govnih.govnih.govresearchgate.net | Comprehensive understanding of toxicokinetics |

| Inputs | In vitro kinetic parameters (Vmax, Km) wur.nlnih.gov, physiological data wur.nl | Basis for in vivo simulation |

| Metabolic Pathways Included | SENO reduction (intestinal microbiota, liver) wur.nl, SEN clearance (N-oxidation, N-glucuronidation, hydrolysis, oxidation) frontiersin.orgwur.nlnih.gov | Reflects complex metabolic fate |

| N-glucuronidation | Included in human PBK model, not in rat wur.nl | Accounts for species-specific differences |

| REP Value Dependency | Dose- and endpoint-dependent frontiersin.orgnih.govresearchgate.net | Crucial for accurate risk assessment |

| High Dose Effects | GSH depletion, increased pyrrole-protein adducts, lower REP (based on adducts) frontiersin.orgnih.govresearchgate.net | Highlights saturation kinetics |

| Low Dose Effects | Difference in REP values (based on adducts vs. concentration) no longer exists frontiersin.orgnih.govresearchgate.net | More relevant for realistic exposure |

| Benefits | Characterizes REP values at low exposure, reduces animal experiments frontiersin.orgnih.gov | Advances risk assessment methodologies |

Clearance and Adduct Formation Kinetics

The clearance of this compound and the kinetics of adduct formation are central to understanding the toxicological effects of this pyrrolizidine alkaloid xs4all.nl. This compound is a protoxin that undergoes metabolic activation to form reactive pyrrolic intermediates, primarily 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) nih.govwikipedia.org. These reactive metabolites can then form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to toxicity wikipedia.orgresearchgate.netacs.org.

The formation of pyrrole-protein adducts is a mechanism-based biomarker used to assess PA toxicity acs.org. Studies have shown that the formation of 7-GS-DHP adducts (glutathione-DHP adducts) from this compound can exhibit first-order kinetics at certain concentrations frontiersin.orgnih.gov. However, at higher dose levels, the capacity for glutathione (GSH)-based detoxification of the pyrrole intermediate can be exceeded, leading to GSH depletion and an increase in pyrrole-protein adduct formation frontiersin.orgnih.govresearchgate.net. This saturation of detoxification pathways is a critical factor in the toxicokinetics of this compound.

The kinetic profiles of this compound and its N-oxide, including their absorption, metabolism, and elimination, directly influence the extent of adduct formation and, subsequently, the toxic outcome researchgate.netdntb.gov.ua.

The following table summarizes key aspects of clearance and adduct formation kinetics:

| Aspect | Description | Implications |

|---|---|---|

| Reactive Metabolite | 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) nih.govwikipedia.org | Responsible for toxicity |

| Adduct Formation | Covalent binding of DHP to DNA and proteins wikipedia.orgresearchgate.netacs.org | Leads to genotoxicity, carcinogenesis, hepatotoxicity |

| 7-GS-DHP Formation | Glutathione-DHP adduct frontiersin.orgnih.govnih.govresearchgate.net | Detoxification pathway, can be saturated |

| GSH Depletion | Occurs at high doses, leading to increased pyrrole-protein adducts frontiersin.orgnih.govresearchgate.net | Indicates saturation of detoxification |

| Clearance Variability | Interspecies and sex-related differences observed avma.orgnih.govavma.orgnih.govkoreascience.krresearchgate.net | Influences systemic exposure and toxicity |

| Role of UGT1A4 | Human UGT1A4 enhances clearance of this compound and its N-oxide, reducing adducts researchgate.net | Key enzyme in detoxification |

Molecular Mechanisms of Senecionine Induced Toxicity

DNA Damage and Genotoxicity

Senecionine acts as a protoxin, requiring metabolic activation to exert its harmful effects. Upon ingestion, it is metabolized, primarily in the liver, into reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (dehydro-PAs) nih.gov. These dehydro-PAs are highly electrophilic and can react with nucleophilic sites on DNA base pairs, leading to the formation of toxic DNA adducts, including cross-linked adducts between DNA base pairs nih.gov. This metabolic formation of pyrrolic ester metabolites is considered the primary activation pathway for the genotoxicity and carcinogenicity associated with PAs.

A less reactive, but still toxic, secondary metabolite is (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). Both dehydro-PAs and DHP are capable of covalently binding to cellular DNA and proteins, forming pyrrole-DNA adducts, pyrrole-protein adducts, and cross-linking adducts. These adducts are directly correlated with the cytotoxicity and genotoxicity induced by PAs. Research has identified specific DHP-derived DNA adducts, characterized as eight chromatographic peaks, including DHP-3'-dGMP adducts and DHP-derived dinucleotides. Studies have demonstrated that this compound, along with seneciphylline, can covalently bind to DNA in the liver, lung, and kidneys of rats in vivo. Furthermore, glutathione (B108866) (GSH) has been shown to compete with DNA in the formation of pyrrole-DNA adducts, highlighting a potential detoxification pathway.

Table 1: Key Metabolic Intermediates and Their Interactions with DNA

| Metabolite Type | Reactivity | DNA Interaction | Consequence |

| Pyrrolic Esters | High | Direct alkylation of DNA bases, cross-linking | Primary genotoxic activation |

| DHP | Moderate | Covalent binding to DNA | Secondary genotoxic effects |

| Pyrrole-DNA Adducts | Stable | DNA damage, mutations | Genotoxicity, carcinogenicity |

| Pyrrole-Protein Adducts | Stable | Protein dysfunction | Hepatotoxicity, other organ damage |

This compound's genotoxic effects extend to the induction of unscheduled DNA synthesis (UDS), a repair mechanism triggered by DNA damage. UDS has been detected in various cell types exposed to this compound, including primary rat hepatocytes, glial cells, and HepG2 cells. This induction of UDS, along with cell cycle arrest, is considered a potent antimitotic effect of PAs, believed to be caused by the formation of pyrrole-DNA-DNA crosslinks. In a study utilizing the hepatocyte primary culture-DNA repair test, this compound was among fifteen pyrrolizidine (B1209537) alkaloids that elicited DNA repair synthesis in rat hepatocytes, indicating its ability to induce DNA damage requiring repair. Earlier research also confirmed that 13 out of 15 PAs, including this compound, were inducers of unscheduled DNA synthesis in primary hepatocyte cultures.

The DNA damage induced by this compound is directly linked to its carcinogenic potential. Ingestion of this compound has been shown to induce DNA damage, leading to genotoxicity and, consequently, carcinogenesis nih.gov. Rodent studies provide clear evidence of this compound's ability to induce tumor formation in various organs, including the liver, lung, skin, brain, spinal cord, pancreas, and gastrointestinal tract nih.gov. The metabolic formation of pyrrolic ester metabolites is considered the primary metabolic activation responsible for the carcinogenicity of PAs.

A general genotoxic mechanism for PA-induced tumors is mediated by the formation of DHP-derived DNA adducts. These adducts are hypothesized to serve as potential biomarkers for both PA exposure and tumorigenicity. A dose-response relationship has been observed between the administered dose of PAs and the level of these eight DHP-derived DNA adducts, suggesting their direct involvement in liver tumor development. PAs are recognized as mutagens both in vivo and in vitro, and their mutagenicity is believed to be responsible for their carcinogenic effects. Furthermore, transcriptomic analyses have revealed that PAs disrupt critical signaling pathways involved in cell cycle regulation and DNA damage repair, providing a molecular explanation for their carcinogenic properties. Characteristic mutations induced by PAs include G:C → T:A transversions and tandem base substitutions.

Hepatotoxicity Mechanisms

This compound is a potent hepatotoxin, causing significant damage to liver cells through several distinct mechanisms.

This compound and other related pyrrolizidine alkaloids are well-established hepatotoxins, with the liver being their primary target organ. PA intoxication in humans can lead to both acute and chronic hepatotoxicity. A hallmark histological consequence of PA intoxication is Hepatic Veno-Occlusive Disease (HVOD), also known as hepatic sinusoidal obstruction syndrome (HSOS). The pathogenesis of HVOD begins with endothelial edema in the small and medium hepatic veins, progressing to phlebosclerosis and occlusion of these vessels. This occlusion subsequently leads to secondary necrosis of liver cells, progressive fibrosis, and ultimately, cirrhosis.

This compound specifically causes the destruction of liver sinusoidal endothelial cells (LSECs). The toxic metabolites of this compound are generated by hepatic cytochrome P450 (CYP) enzymes within adjacent pericentral hepatocytes. These toxic metabolites can then be partially released, leading to the destruction of LSECs in the pericentral region of the liver lobules. In vitro experiments have demonstrated that metabolic activation of this compound, achieved by preincubation with primary mouse hepatocytes, significantly increases its cytotoxicity to cultivated LSECs. The critical role of CYP enzymes in this compound bioactivation and subsequent hepatotoxicity has been confirmed in studies using CYP reductase-deficient mice, where PA-induced hepatotoxicity was not observed. Additionally, pyrrolizidine alkaloid N-oxides (PA N-oxides) can also induce HSOS in humans and rodents. This occurs through their biotransformation back to the parent PAs, which are then metabolically activated to form pyrrole-protein adducts, initiating the hepatotoxic cascade.

Table 2: Key Events in this compound-Induced Hepatic Veno-Occlusive Disease (HVOD)

| Step | Mechanism | Cellular Target | Outcome |

| 1 | Metabolic activation of this compound by CYP enzymes | Pericentral hepatocytes | Formation of toxic pyrrolic metabolites |

| 2 | Release of toxic metabolites | Liver sinusoidal endothelial cells (LSECs) | LSEC destruction, endothelial edema |

| 3 | Vascular occlusion | Small and medium hepatic veins | Impaired blood flow, secondary liver cell damage |

| 4 | Progressive liver damage | Hepatocytes, liver tissue | Necrosis, fibrosis, cirrhosis |

This compound induces programmed cell death, specifically apoptosis, in primary mouse and human hepatocytes, as well as in the livers of mice. Histopathological analysis using H&E and TUNEL staining in this compound-treated mice revealed increased hemorrhage and hepatocyte apoptosis, particularly in liver zone 2 areas.

The mechanisms underlying this compound-induced apoptosis involve significant mitochondrial dysfunction. This compound has been shown to induce mitochondrial dynamin-related protein 1 (Drp1) translocation, leading to mitochondrial fragmentation, a loss of mitochondrial membrane potential (MMP), and the release of mitochondrial cytochrome c into the cytoplasm of hepatocytes. Pharmacological inhibition or genetic deletion of Drp1 has been demonstrated to protect against this compound-induced hepatotoxicity by reducing mitochondrial damage and subsequent apoptosis.

In Vitro and in Vivo Research Models

Animal Models

Livestock Models (Sheep, Cattle, Pigs, Guinea Pigs)

Studies involving livestock have highlighted significant variations in the metabolism and susceptibility to senecionine among different species.

Sheep and Cattle: Comparative in vitro studies on hepatic metabolism of this compound in sheep and cattle liver microsomes have shown distinct differences. Sheep exhibit a faster metabolism of this compound and form more N-oxide, a detoxification product, compared to cattle. The activity of flavin-containing monooxygenases (FMOs), which are crucial for N-oxide formation, is notably higher in sheep than in cattle. avma.orgresearchgate.net Furthermore, rumen metabolism plays a significant protective role in ruminants. Sheep ruminal fluid has demonstrated approximately 10 times greater efficiency in degrading pyrrolizidine (B1209537) alkaloids (PAs) than cattle ruminal fluid. avma.orgacs.org Despite these detoxification mechanisms, Senecio species, which contain this compound, are known to cause chronic hepatotoxic effects in cattle, horses, and pigs, leading to significant livestock losses in regions such as Southern Brazil, Uruguay, and Argentina. scielo.brcabidigitallibrary.org Experimental dosing of sheep with Senecio inaequidens extract did not induce overt clinical signs or significant clinical chemistry aberrations, although milder histopathological changes were observed. up.ac.za

Table 1: Hepatic In Vitro Metabolism of this compound in Sheep and Cattle Microsomes

| Parameter | Sheep Liver Microsomes | Cattle Liver Microsomes | Difference (Sheep vs. Cattle) |

| This compound Metabolism Rate | Faster | Slower | Sheep metabolized faster |

| N-oxide Formation | More | Less | Sheep formed more N-oxide |

| FMO Activity | Greater | Lower | Greater in sheep |

| Rumen PA Degradation Efficiency (vs. cattle) | ~10 times more efficient | - | Sheep more efficient |

| DHP Concentration | No significant difference | No significant difference | No significant difference |

Pigs and Guinea Pigs: Poisoning in Landrace X Wessex pigs fed Senecio jacobaea (ragwort), which contains this compound, has been associated with renal tubule karyomegaly. taylorandfrancis.com Guinea pigs, in contrast, exhibit a notable resistance to this compound toxicity. This resistance is attributed to high rates of hydrolysis of the alkaloid to the less toxic necine base and a high rate of N-oxidation, primarily mediated by flavin-containing monooxygenase (FMO) enzymes, in their liver, lung, and kidney tissues. taylorandfrancis.comkoreascience.krwsu.edu Studies have also indicated that cytochrome P4503A is not the predominant enzyme involved in this compound metabolism in guinea pigs. nih.gov

Humanized Mouse Models (e.g., UGT1A4 Humanized Mice)

The development of humanized mouse models has been instrumental in understanding the metabolism and detoxification of this compound in a more human-relevant context. UDP-glucuronosyltransferase 1A4 (UGT1A4) humanized (hUGT1A4) transgenic mouse models have been specifically developed to investigate the toxicity and metabolic pathways of this compound. nih.govnih.gov

Research using these models has demonstrated a significant decrease in this compound-induced toxicity in hUGT1A4 mice compared to wild-type controls, as evidenced by pathology and biochemistry assays. nih.govnih.gov A key finding is the exclusive identification of an N-glucuronidation conjugate in hUGT1A4 mice, which was absent in wild-type mice. This indicates that human UGT1A4 plays a crucial role in the detoxification of this compound. nih.govnih.gov In vitro studies further support this, showing that this compound N-oxide is initially reduced to this compound, which then undergoes N-glucuronidation via human UGT1A4. nih.gov It is important to note that conventional rodent models (rats, mice, guinea pigs) are often less suitable for in vivo studies of this compound metabolism due to differences in their metabolic networks, specifically because the UGT1A4 gene is a pseudogene in these species. psu.edu

Advanced Imaging and "-omics" Approaches

Advanced research methodologies, including sophisticated imaging techniques and "-omics" approaches, have provided deeper insights into the cellular and molecular mechanisms underlying this compound's effects.

Intravital Two-Photon Microscopy

Intravital two-photon microscopy has been employed to study pyrrolizidine alkaloid (PA) hepatotoxicity, including that induced by this compound, directly within the living mouse liver. sci-hub.boxnih.govresearchgate.net This advanced imaging technique has revealed critical cellular events, such as pericentral liver sinusoidal endothelial cell (LSEC) necrosis. sci-hub.boxnih.govresearchgate.net Furthermore, it has demonstrated a delayed uptake and elimination of a fluorescent bile salt analogue from the hepatic sinusoids into hepatocytes following this compound exposure. sci-hub.boxnih.govresearchgate.net These observations were accompanied by transcriptional deregulation of key hepatic bile salt transporters, including Abcb11 and Abcc1, indicating an impairment of bile acid transport. sci-hub.boxnih.govresearchgate.net

Metabolomics and Genomics

Metabolomics and genomics are powerful and complementary techniques that provide comprehensive views of biological systems, making them invaluable tools in toxicology research. nih.govacs.orgacs.org

Integrated Omics Studies: Combined metabolomic and genomic analyses have been extensively utilized to investigate this compound-induced hepatotoxicity, particularly in Sprague-Dawley rats. nih.govacs.orgacs.orgnih.govchemfaces.com These integrated approaches have innovatively demonstrated and confirmed compromised bile acid homeostasis in vivo as a significant aspect of this compound's toxicity. nih.govacs.orgacs.orgnih.govchemfaces.com

Metabolomic Findings: Serum profiling revealed significantly elevated conjugated bile acids following this compound exposure, correlating with the observed toxicity. nih.govacs.orgacs.orgnih.gov Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) based metabolomics has also been used to differentiate Senecio scandens and S. vulgaris based on their alkaloid profiles, identifying this compound as a characteristic marker for S. vulgaris. researchgate.net

Genomic Findings: Whole genome microarray analysis of liver samples from this compound-treated rats showed significant changes in the hepatic mRNA levels of several genes associated with bile acid metabolism. These include cholesterol 7-α hydroxylase, bile acid CoA-amino acid N-acetyltransferase, sodium taurocholate cotransporting polypeptide, organic anion-transporting polypeptides, and multidrug-resistance-associated protein 3. nih.govacs.orgnih.gov

MicroRNA Analysis

MicroRNA (miRNA) analysis has been employed to investigate the molecular mechanisms underlying this compound-induced liver toxicity, particularly in human hepatoma HepaRG cells. researchgate.netnih.govnih.govdntb.gov.ua

Key Findings: Studies analyzing hepatic miRNAs in response to this compound exposure identified 11 target genes that were significantly downregulated, while their corresponding miRNAs showed significant upregulation of gene expression. researchgate.netnih.govnih.gov Ingenuity Pathway Analysis (IPA) indicated that these target genes are positively correlated with apoptosis and cellular death, and are implicated in diseases such as hepatocellular carcinoma. researchgate.netnih.govnih.gov A notable finding from antagomiR-inhibition analysis was a significant correlation between PA-induced miRNA-4434 induction and the downregulation of P21-Activated Kinase-1 (PAK1). researchgate.netnih.govnih.gov This suggests a novel aspect of this compound-mediated toxicity involving cell cycle arrest. researchgate.netnih.govnih.gov

Analytical Methodologies for Senecionine and Metabolites

Quantification Techniques

Accurate quantification of senecionine and its metabolites is fundamental for assessing exposure levels and elucidating its metabolic pathways. A range of chromatographic and spectroscopic methods have been developed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for the determination of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides. uva.esresearchgate.net This technique offers exceptional sensitivity and selectivity, enabling the simultaneous detection and quantification of multiple compounds, including this compound and its N-oxide, in a single analytical run. nih.gov LC-MS/MS methods can achieve very low detection limits, often in the microgram per kilogram (µg/kg) range or even lower, without the need for extensive derivatization. nih.gov

Many LC-MS/MS applications utilize a multiple reaction monitoring (MRM) mode, which is highly specific for identifying and quantifying this compound and its reactive pyrrolic metabolites. These metabolites include (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), 7-glutathione-DHP, 7-cysteine-DHP, 7-N-acetylcysteine-DHP, and 1-CHO-DHP. jfda-online.comnih.gov For example, a method developed for the trace determination of this compound and this compound N-oxide in honey, employing large volume injection (LVI) in HPLC-MS/MS, achieved limits of detection (LOD) of 57 ± 16 ng/kg and 59 ± 18 ng/kg, respectively. scirp.org Another study successfully quantified eight PAs, including this compound and its N-oxide, in diverse matrices such as honey, pollen, and Senecio brasiliensis samples using LC-MS/MS. researchgate.netnih.gov

A notable challenge in LC-MS/MS analysis of PAs is the potential for co-elution of isomeric compounds, which possess identical molecular weights and similar fragmentation patterns. nih.gov Despite this, LC-MS/MS remains an indispensable tool, especially when combined with synthetically prepared standards for precise characterization and quantification of metabolites. jfda-online.com

Capillary Electrophoresis (CE) presents a sensitive and efficient alternative for the quantification of toxic pyrrolizidine alkaloids, including this compound. researchgate.netfao.org This method is valued for its high sensitivity and expedited analysis times, positioning it as a valuable complementary technique. researchgate.net

A CE method was successfully developed for the quantification of senkirkine (B1680947) and this compound in Tussilago farfara L. (coltsfoot), enabling the quantification of concentrations below 0.5 ppm. researchgate.net Furthermore, micellar electrokinetic chromatography (MEKC), a variant of CE, has been established for the separation and determination of this compound, senkirkine, retrorsine, and seneciphylline. nih.gov This MEKC method, utilizing a running buffer composed of 20 mM borate, 30 mM SDS, and 20% methanol (B129727) at pH 9.1, achieved the separation of the four PAs within 17 minutes. nih.gov The method demonstrated strong linearity with correlation coefficients (R²) ranging from 0.9940 to 0.9988, and limits of detection (S/N = 3) between 1.19 and 2.70 µg/mL. nih.gov To enhance sensitivity for trace analytes, online preconcentration strategies such as dynamic pH junction-sweeping have been implemented, yielding sensitivity enhancement factors from 23.8- to 90.0-fold for PAs, with LODs as low as 30 ppb. nih.gov

High-Performance Liquid Chromatography (HPLC) has a long-standing history in the analysis of this compound and its metabolites, frequently coupled with UV detection. arxiv.orgiarc.fr Early applications of HPLC involved the use of reversed-phase (RP) columns for the analysis of PAs in various plant extracts. arxiv.org

Advancements in HPLC methodologies, such as the use of styrene-divinylbenzene columns with ultraviolet detection, facilitated the simultaneous determination of this compound, seneciphylline, and retrorsine, alongside their major metabolites formed during in vitro biotransformation. arxiv.org HPLC-DAD (Diode Array Detection) has been employed for detecting alkaloid content, including this compound, in plant materials like Tussilago farfara L., where concentrations were reported to range from 0.06 to 1.04 µg/g of dry matter. bibliotekanauki.pl While HPLC-UV provides a robust quantification approach, the integration with mass spectrometry (HPLC-MS/MS) significantly improves both sensitivity and specificity, particularly for challenging matrices and very low analyte concentrations. jfda-online.comarxiv.org

Autoradiographic detection of unscheduled DNA synthesis (UDS) is an analytical technique employed to measure DNA repair synthesis, a process initiated in response to DNA damage caused by chemical agents. This assay serves as an indicator of primary DNA damage, such as the formation of DNA adducts. nih.govnih.gov

Research has consistently demonstrated that this compound, along with other pyrrolizidine alkaloids and their metabolites, elicits a positive, dose-related genotoxic response as measured by autoradiographic detection of UDS in primary cultures of rat hepatocytes. nih.govnih.govresearchgate.net This finding suggests that this compound induces DNA damage that subsequently triggers cellular repair mechanisms, thereby supporting its potential role as a carcinogen. nih.gov The UDS test provides a sensitive and valuable tool for detecting DNA damage and monitoring repair processes at the single-cell level. nih.govresearchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation and extraction are pivotal steps in isolating this compound and its metabolites from complex matrices, eliminating interfering substances, and concentrating the analytes for subsequent analytical procedures. uva.esresearchgate.net The selection of the most appropriate method often depends on the specific sample matrix and the target analytes (e.g., PAs versus PA N-oxides).

Commonly employed pre-treatment methods include solvent extraction (SE), solid-phase extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged & Safe (QuEChERS) extraction. uva.es

Solvent Extraction (SE):

Acidic extraction is a frequently used approach due to the basic nature of pyrrolizidine alkaloids. researchgate.netresearchgate.net For example, refluxing with 50% methanol acidified to pH 2-3 with citric acid has proven effective for extracting senkirkine and this compound from Tussilago farfara L. researchgate.net

Sulfuric acid solutions are also commonly utilized for PA extraction from various matrices, including honey. researchgate.netbund.de

Following acidic extraction, liquid-liquid partitioning with solvent mixtures like diethyl ether and chloroform (B151607) can be employed to remove chlorophyll (B73375) and other non-polar interferences. thieme-connect.com

To facilitate the analysis of N-oxides by converting them to their parent alkaloids, stirring with zinc dust overnight in acidic aqueous phases has been described. thieme-connect.com

Solid-Phase Extraction (SPE):

SPE is a widely adopted clean-up step after solvent extraction, particularly using strong cation exchange (SCX) materials. uva.esbund.de SCX cartridges are advantageous as they enable the simultaneous isolation of both PAs and PA N-oxides with high recovery and reduced interferences. uva.es

Diol-phase cartridges have been used for the final purification of plant extracts following acidic methanol reflux. researchgate.net

For honey samples, the dissolved sample in aqueous sulfuric acid is centrifuged, and the supernatant is purified by SPE using strong cation exchange material. PAs are subsequently eluted with ammoniacal methanol. bund.de Maintaining elevated temperatures (e.g., 40-50 °C) during SPE can prevent crystallization of honey components on the cartridges. bund.de

Other sorbents such as PSA (primary-secondary amine), C18, and GCB (graphitized carbon black), often combined with MgSO₄, are incorporated into clean-up procedures like QuEChERS. nih.gov

QuEChERS Extraction:

A miniaturized QuEChERS method, coupled with ultrahigh liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has been developed for the analysis of PAs in samples such as oregano. This method reduces the quantities of sample, solvent, salts, and adsorbents, leading to a more cost-effective and environmentally friendly microextraction approach. mdpi.com

After the extraction and clean-up steps, the resulting eluates are typically evaporated to dryness and then reconstituted in a suitable solvent (e.g., a methanol/water mixture) in preparation for chromatographic analysis. nih.govbund.de

Detection of Adducts (DNA and Protein)

The formation of adducts between the reactive metabolites of this compound and cellular macromolecules, such as DNA and proteins, is a critical aspect of its toxicological profile. wikipedia.orgjfda-online.commdpi.com The detection of these adducts provides valuable insights into the mechanism of action and serves as a biomarker for exposure and toxicity.

DNA Adducts:

this compound, acting as a protoxin, undergoes metabolic activation to form reactive pyrrolic esters (dehydropyrrolizidines), which are capable of binding covalently to cellular DNA to form exogenous DNA adducts. wikipedia.orgjfda-online.com These DNA adducts are closely linked to the initiation of liver tumors. jfda-online.com

LC-MS/MS: High-performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a highly sensitive method for the detection and quantification of pyrrolizidine alkaloid-derived DNA adducts, both in vitro and in vivo. jfda-online.com This includes the specific detection of DHP-2′-deoxyguanosine (dG) and DHP-2′-deoxyadenosine (dA) adducts through MRM analysis, often utilizing isotopically labeled internal standards. arxiv.orgacs.org

³²P-Postlabeling/HPLC: A sensitive and reliable ³²P-postlabeling method combined with HPLC has been developed for the detection of DHP-derived DNA adducts, including DHR-3′-dGMP and DHR-3′-dAMP adducts. arxiv.orgiarc.frjfda-online.com This technique has been successfully applied to detect PA-derived DNA adducts in rat livers, lungs, and kidneys following exposure to tritiated this compound. nih.gov

Autoradiographic Detection of Unscheduled DNA Synthesis (UDS): As previously discussed in section 6.1.4, UDS is an indirect method for detecting DNA damage. It indicates the formation of adducts that trigger DNA repair processes. This compound has been demonstrated to induce a positive, dose-related genotoxic response as measured by UDS. nih.govnih.govresearchgate.net

Protein Adducts:

Reactive pyrrolic metabolites of pyrrolizidine alkaloids, including those formed from this compound, are known to form adducts with cellular proteins. mdpi.comresearchgate.net The formation of hepatic pyrrole-protein adducts shows a correlation with pyrrolizidine alkaloid-induced liver injury (PA-ILI). mdpi.com

Spectrophotometric Methods: Well-established spectrophotometric methods are utilized to quantify the levels of pyrrole-protein adducts formed in liver tissues. mdpi.com

UHPLC-MS: A novel analytical method for the qualitative determination of pyrrole-protein adducts in blood involves a sequence of chemical reactions followed by ultrahigh pressure liquid chromatography-mass spectrometry (UHPLC-MS). This method entails the reaction of pyrrole-protein adducts with acidified ethanolic AgNO₃ to yield 7,9-di-ethoxy-DHP, which subsequently reacts with Ehrlich reagent to form 7,9-di-ethoxy-DHP-3-DABA, and this product is then analyzed by UHPLC-MS. nih.gov For quantitative analysis, standards such as 7,9-di-GSH-DHP or the deuterium (B1214612) isotope 7,9-di-C₂D₅O-DHP can be used as internal standards. nih.gov

These diverse methodologies collectively provide a comprehensive suite of analytical tools for the thorough investigation of this compound, its metabolites, and its adducts across various biological and environmental matrices.

Ecological and Environmental Aspects

Plant Sources of Senecionine

This compound is a pyrrolizidine (B1209537) alkaloid (PA) produced by a variety of plant species across different families as a chemical defense mechanism. wikipedia.orgresearchgate.net Its name is derived from the Senecio genus, which contains numerous species that synthesize this compound. wikipedia.org Notable among these is Jacobaea vulgaris (previously Senecio jacobaea), commonly known as ragwort, a widespread plant responsible for livestock poisoning. wikipedia.org

The alkaloid is not exclusive to the Senecio genus. It is also a significant constituent in Tussilago farfara (coltsfoot), a plant traditionally used in herbal medicine. taylorandfrancis.comwikipedia.org Studies on Tussilago farfara from various regions have consistently identified this compound as one of its major alkaloids. researchgate.nettandfonline.com Other plant genera known to produce this compound include Crotalaria, Erechtites, Brachyglottis, Emilia, Petasites, and Syneilesis. wikipedia.orgnih.gov

The concentration and specific profile of pyrrolizidine alkaloids, including this compound, can vary significantly depending on the plant species, population, and environmental conditions. researchgate.net For instance, in a study of Bulgarian Tussilago farfara, the total PA content was relatively low at 55 µg/g, with this compound being a major component alongside senkirkine (B1680947). tandfonline.com

Table 1: Plant Genera Known to Produce this compound

| Genus | Common Name(s) | Family | Reference(s) |

| Senecio / Jacobaea | Ragwort, Groundsel | Asteraceae | wikipedia.org |

| Tussilago | Coltsfoot | Asteraceae | taylorandfrancis.comwikipedia.org |

| Crotalaria | Rattlebox | Fabaceae | wikipedia.org |

| Erechtites | Fireweed, Burnweed | Asteraceae | wikipedia.orgnih.gov |

| Brachyglottis | - | Asteraceae | wikipedia.org |

| Petasites | Butterbur | Asteraceae | wikipedia.org |

| Syneilesis | - | Asteraceae | wikipedia.orgnih.gov |

| Emilia | Tassel Flower | Asteraceae | wikipedia.org |

| Caltha | Marsh Marigold | Ranunculaceae | wikipedia.orgnih.gov |

| Castilleja | Indian Paintbrush | Orobanchaceae | wikipedia.org |

Occurrence in Food and Feed

The presence of this compound-producing plants in agricultural areas leads to the contamination of various food and feed products. nih.govtandfonline.com This contamination is a significant concern for human and animal health. wikipedia.org

One of the primary routes of human exposure is through the consumption of contaminated herbal teas and supplements, particularly those containing Tussilago farfara (coltsfoot). wikipedia.orgtaylorandfrancis.comresearchgate.net Accidental harvesting of PA-containing weeds along with crops can lead to the contamination of grains and flour, which has resulted in human poisonings, colloquially termed "bread poisoning" in some regions. wikipedia.org Honey can also become contaminated when bees forage on the nectar of plants like ragwort (Senecio jacobaea). tandfonline.com

In the context of animal agriculture, livestock, especially horses, are vulnerable to poisoning from ingesting this compound-containing plants like ragwort, which can be present in hay or pasture. wikipedia.org The transfer of these alkaloids into the food chain can also occur, with studies showing that PAs can be found in products like milk from animals that have consumed contaminated feed. nih.govacs.org

Table 2: Food and Feed Products Susceptible to this compound Contamination

| Product | Source of Contamination | Reference(s) |

| Herbal Teas & Supplements | Inclusion of PA-producing plants (e.g., Tussilago farfara) | wikipedia.orgnih.govresearchgate.net |

| Honey & Pollen | Bees foraging on PA-producing plants (e.g., Senecio spp.) | nih.govtandfonline.com |

| Flour & Grain | Accidental harvesting of PA-producing weeds with crops | wikipedia.orgnih.govresearchgate.net |

| Milk | Livestock consumption of contaminated feed | nih.govacs.org |

| Animal Feed (e.g., Hay) | Presence of PA-producing plants like ragwort | wikipedia.org |

| Meat | Potential for accumulation in tissues of exposed livestock | nih.gov |

Insect Adaptations and Detoxification Mechanisms

While this compound is toxic to non-adapted generalist insects, a number of specialist insect species have evolved sophisticated mechanisms to overcome this plant defense. plos.orgcabidigitallibrary.org These insects are not only able to tolerate the alkaloids but often sequester them for their own benefit. researchgate.net

A classic example is the cinnabar moth (Tyria jacobaeae), whose caterpillars feed on ragwort. plos.org These insects can safely ingest and accumulate this compound and related PAs, which then makes the caterpillars and adult moths unpalatable to their own predators, such as birds. wikipedia.org Similarly, grasshoppers of the genus Zonocerus and butterflies like Danaus chrysippus can consume this compound-containing plants, gaining protection from predation. wikipedia.org Some insects, like Danaus chrysippus, can even convert the sequestered this compound into pheromones essential for mating success. wikipedia.org

The key biochemical adaptation enabling this tolerance is the detoxification of the pro-toxic free base form of the alkaloid. plos.org Specialist insects, particularly within the Lepidoptera (moths and butterflies), possess specific enzymes that efficiently convert toxic pyrrolizidine alkaloids into their non-toxic N-oxide derivatives. plos.org A key enzyme identified in this process is this compound N-oxygenase (SNO), a type of flavin-dependent monooxygenase (FMO). plos.org This enzyme, located in the insect's hemolymph (blood), rapidly N-oxygenates the ingested this compound, preventing it from being converted into the toxic pyrrolic esters by other metabolic enzymes like cytochrome P450s. plos.org This rapid detoxification is the prerequisite that allows for the safe sequestration and utilization of these potent plant compounds. plos.orgmpg.de

Risk Assessment and Regulatory Science

Toxicological Data and Dose-Response Relationships

Senecionine is known to be hepatotoxic, genotoxic, and tumorigenic. researchgate.nett3db.ca Its toxicity stems from its metabolic activation by cytochrome P450 (CYP) monooxygenases in the liver, which converts the 1,2-unsaturated PA into highly reactive, electrophilic pyrrole (B145914) derivatives. wikipedia.orgsci-hub.box These metabolites can then form toxic adducts with DNA base pairs or amino acid residues in liver proteins, leading to DNA damage, genotoxicity, carcinogenesis, and damage to liver enzymes and hepatocytes, ultimately causing hepatotoxicity. wikipedia.orgresearchgate.net

Studies in mice have demonstrated the dose-dependent hepatotoxicity of this compound. For instance, oral administration of 60 mg this compound per kg body weight (BW) in C57BL/6NRj mice led to a notable increase in liver diagnostic markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), within 18 hours. sci-hub.box Histopathological analysis showed approximately 20% necrosis in the pericentral region of the liver at 45 mg/kg BW, increasing to 65% at 60 mg/kg BW after 30 hours. sci-hub.box In vitro experiments revealed that while this compound itself showed no cytotoxicity to freshly isolated liver sinusoidal endothelial cells (LSECs) up to 500 µM, its metabolic activation by primary mouse hepatocytes increased cytotoxicity to LSECs with an EC50 of approximately 22 µM. sci-hub.box The CYP-dependency of this bioactivation was confirmed in CYP reductase-deficient mice, where PA-induced hepatotoxicity was not observed. sci-hub.box

This compound has also been shown to induce peroxidation of membrane lipids in a dose-related manner in isolated rat hepatocytes. t3db.ca Alterations in intracellular Ca2+ concentration have been examined as a potential primary mechanism of cellular toxicity, with studies suggesting that hepatotoxicity induced by this compound is not dependent on extracellular Ca2+ influx, but rather on alterations in intracellular Ca2+ levels, possibly linked to depletion of intracellular glutathione (B108866), NADPH, and ATP. nih.gov

The median lethal dose (LD50) for this compound in rodents has been reported as 65 mg/kg orally. wikipedia.org Other acute toxicity data for rats include an oral LD50 of 85 mg/kg, an intraperitoneal LDLo (lowest published lethal dose) of 33 mg/kg, and an intravenous LD50 of 41.2 mg/kg. chemsrc.com

Table 1: Acute Toxicity Data for this compound in Rodents

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 | Oral | Rat | 85 mg/kg | Lethal dose |

| LDLo | Intraperitoneal | Rat | 33 mg/kg | Liver - other changes |

| LD50 | Intravenous | Rat | 41.2 mg/kg | Liver - other changes |

| LD50 | Oral | Rodent | 65 mg/kg | Lethal dose |

| LD50 | Intravenous | Mouse | 64 mg/kg | Behavioral - somnolence (general depressed activity) |

| LD50 | Unreported | Rat | 40 mg/kg | Lethal dose |

Relative Potency (REP) Values for PAs and PA N-Oxides

Relative potency (REP) values are used to compare the toxicity of different PAs and their N-oxides. PA N-oxides are generally considered less toxic than their parent PAs, as they must be reduced back to the parent PA before bioactivation into toxic pyrrole intermediates can occur. researchgate.netnih.gov However, the debate continues regarding the exact REP values of PA N-oxides relative to their corresponding PAs. frontiersin.org

A study using physiologically-based kinetic (PBK) modeling for this compound (SEN) and its N-oxide (SENO) investigated potential species differences in REP values between rats and humans. nih.govd-nb.info The study found that REP values of SENO relative to SEN were 0.84 in rats and 0.89 in humans. nih.govd-nb.info This suggests that at low, realistic exposure levels, the REP values for rats and humans are comparable, indicating that SENO is nearly as potent as SEN under these conditions. nih.govd-nb.info

It has been observed that the REP value for this compound N-oxide can be dependent on both the dose and the toxicological endpoint used for assessment. researchgate.netnih.govfrontiersin.org For instance, a study in rats showed that the REP value based on the area under the concentration-time curve (AUC) for the parent PA (this compound) upon dosing SENO or an equimolar dose of SEN was 0.88. frontiersin.org In contrast, the REP value calculated based on the AUC of formed pyrrole-protein adducts was lower, at 0.61. frontiersin.org This difference at high dose levels is attributed to the limitation of 7-glutathione-dihydropyrrolizidine (7-GS-DHP) adduct formation due to glutathione (GSH) depletion, which leads to increased pyrrole-protein adduct formation. nih.govnih.gov At lower dose levels, this discrepancy tends to disappear. nih.govnih.gov

Table 2: Relative Potency (REP) Values for this compound N-Oxide (SENO) Relative to this compound (SEN)

| Species | Endpoint | REP Value | Dose Level |

| Rat | AUC of parent PA | 0.84 | Low realistic exposure |

| Human | AUC of parent PA | 0.89 | Low realistic exposure |

| Rat | AUC of parent PA | 0.88 | Higher doses (e.g., 55 µmol/kg bw) |

| Rat | AUC of pyrrole-protein adducts | 0.61 | Higher doses (e.g., 55 µmol/kg bw) |

Extrapolation of In Vitro to In Vivo Data

Quantitative in vitro to in vivo extrapolation (QIVIVE) is a crucial approach in modern toxicology for translating results from cell-based assays to predict effects in whole organisms, including humans. arxiv.orgnih.gov This is particularly relevant for compounds like this compound, where traditional animal testing is resource-intensive and raises ethical concerns. arxiv.org QIVIVE methods aim to use in vitro -omics data to predict in vivo toxicity, thereby improving lead compound prioritization and reducing the need for animal experiments. arxiv.org

Physiologically based pharmacokinetic (PBPK) modeling provides an effective framework for QIVIVE. nih.gov These models incorporate in silico and in vitro-derived chemical-specific parameters to predict in vivo absorption, distribution, metabolism, and excretion (ADME). nih.gov By combining these parameters with PBPK modeling, it is possible to predict the in vivo exposure conditions that would result in target tissue concentrations equivalent to those observed to cause effects in in vitro assays. nih.gov

For PAs, including this compound, in vitro kinetic parameters such as apparent maximum velocities (Vmax) and Michaelis-Menten constants (Km) for this compound N-oxide reduction and this compound clearance are used to define PBK models. nih.govd-nb.info This allows for the simulation of toxicokinetic profiles of this compound following administration of either this compound N-oxide or this compound itself. nih.govd-nb.info The challenge lies in accurately linking cell-level responses to whole-organism effects, although advancements in high-throughput toxicogenomics are helping to bridge this gap by elucidating mechanisms of action. arxiv.org

Challenges in Human Health Risk Assessment

Several challenges impede a comprehensive human health risk assessment for pyrrolizidine (B1209537) alkaloids, including this compound. One significant challenge is the lack of sufficient toxicological data for all identified PAs. mdpi.com While over 660 PAs have been identified, with about half being hepatotoxic, detailed toxicity data are often limited. mdpi.comsci-hub.box This insufficiency leads to wide variations in toxic levels and species-specific sensitivities to PA exposure. mdpi.com